![molecular formula C16H17NO5 B14770464 1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate is an organic compound with a complex structure that includes an ethynyl group attached to a benzoyl moiety, which is further connected to a pentanedioate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethynylbenzoic acid, which is then converted to its acyl chloride derivative. This intermediate is reacted with dimethyl pentanedioate in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzoyl moiety can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of dimethyl 2-[(4-ethylbenzoyl)amino]pentanedioate.
Substitution: Formation of dimethyl 2-[(4-ethynylbenzoyl)amino]pentanamide or corresponding alcohol derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Mecanismo De Acción
The mechanism by which dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Shares the benzoyl moiety but lacks the ethynyl and pentanedioate groups.
Dimethyl fumarate: Contains ester groups but differs in the core structure and functional groups.
Uniqueness
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate is unique due to its combination of an ethynyl group, benzoyl moiety, and pentanedioate ester. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H17NO5 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C16H17NO5/c1-4-11-5-7-12(8-6-11)15(19)17-13(16(20)22-3)9-10-14(18)21-2/h1,5-8,13H,9-10H2,2-3H3,(H,17,19) |
Clave InChI |
LLIOKEUXNHKVHC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


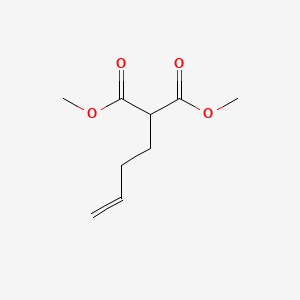
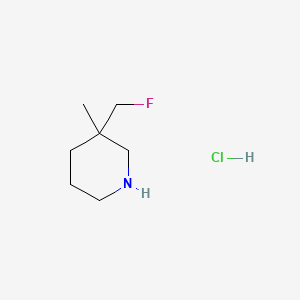

![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
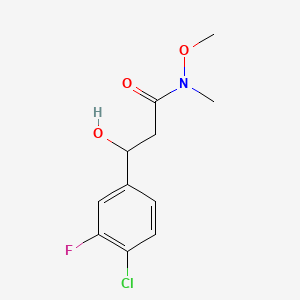
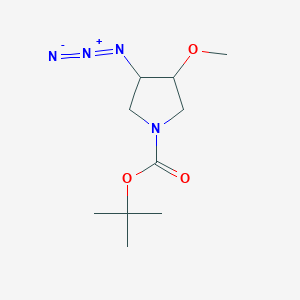
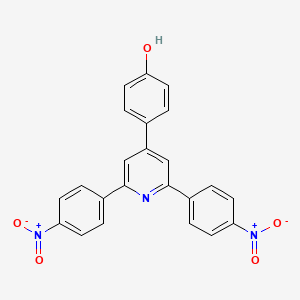
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)


![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
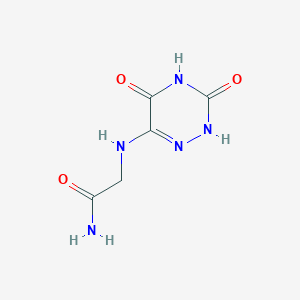
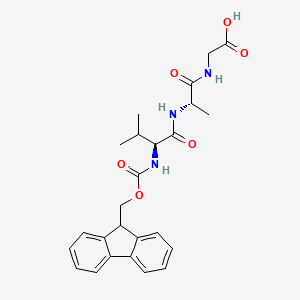
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
